2-(4-fluorophenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-8-15(24)21-17(19-10)23-14(7-11(2)22-23)20-16(25)9-12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,20,25)(H,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLBTPKVSUOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a novel synthetic derivative that combines features of both pyrazole and pyrimidine structures. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C19H20F N3O2
- Molecular Weight : 345.38 g/mol
- SMILES Notation : CC(C)N(C(=O)C1=CC=C(C=C1)F)C(=O)N2C(=O)C(=C(N2)C)C=N2
Antimicrobial Activity
Research has demonstrated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess antifungal activity against Candida albicans and antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Compound A | Candida albicans | Antifungal | |
| Compound B | E. coli | Antibacterial | |
| Compound C | Staphylococcus aureus | Antibacterial |
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer potential. The proposed mechanism includes the inhibition of DNA polymerase and interference with RNA synthesis. In vitro studies have indicated that compounds similar to the target molecule can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
In a study examining a series of pyrimidine derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity.
Table 2: Anticancer Activity Data
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For example, docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound may act as an inhibitor, potentially influencing inflammatory pathways.
Figure 1: Docking Interaction Diagram
Docking Interaction
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key features include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve membrane permeability.
- Pyrimidine Moiety : This contributes to the anticancer properties through interactions with nucleic acids.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent research has highlighted the potential of this compound in cancer therapy. Studies suggest that derivatives containing pyrazole and pyrimidine structures exhibit significant anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation and promote programmed cell death in various cancer models.
- Case Study : A notable study demonstrated that a related compound significantly inhibited tumor growth in xenograft models. The treatment led to apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Anti-inflammatory Properties
The compound also exhibits promising anti-inflammatory effects:
- Enzymatic Inhibition : Similar compounds have been found to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory processes. This inhibition can lead to reduced inflammation and pain associated with various conditions .
- Oxidative Stress Reduction : The antioxidant properties of this compound suggest it may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage and contributing to its anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest:
- Enhanced Lipophilicity : The presence of the fluorine atom may enhance the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against various bacterial strains .
- Preliminary Results : Initial studies indicate that the compound exhibits activity against a range of pathogens, suggesting its potential use as an antimicrobial agent in therapeutic applications .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation; effective in xenograft models. |
| Anti-inflammatory | Inhibits COX and LOX enzymes; reduces inflammation; scavenges ROS. |
| Antimicrobial | Potential efficacy against various bacterial strains; enhanced penetration due to fluorine substitution. |
Analyse Chemischer Reaktionen
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.
| Reaction | Conditions | Product | Key Findings | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–24 h) | 2-(4-Fluorophenyl)acetic acid | Complete conversion confirmed by <sup>1</sup>H-NMR loss of amide proton at δ 8.2 ppm. | |
| Basic Hydrolysis | 2M NaOH, 80°C (8 h) | Sodium 2-(4-fluorophenyl)acetate | IR spectra showed loss of amide C=O (1665 cm⁻¹) and new carboxylate peak (1580 cm⁻¹). |
Nucleophilic Substitution at Pyrimidinone
The 2-position of the pyrimidinone ring is reactive toward nucleophiles due to electron-withdrawing effects from the carbonyl group.
Pyrazole Ring Functionalization
The 3-methylpyrazole moiety participates in electrophilic substitution and cross-coupling reactions.
Cyclization Reactions
The compound forms fused heterocycles under specific conditions.
Reduction Reactions
Selective reduction of carbonyl groups alters biological activity.
Photochemical Reactivity
UV irradiation induces unique bond cleavage and rearrangement.
| Reaction | Conditions | Product | Key Findings | References |
|---|---|---|---|---|
| UV (254 nm) | Acetonitrile, 24 h | Decarbonylated pyrazole | GC-MS showed CO<sub>2</sub> release. Isolated yield: 42%. |
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization should employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). For example, reports a 72% yield for a structurally analogous compound via stepwise condensation and cyclization. Using fractional factorial designs (as per ), researchers can identify critical parameters (e.g., reaction time, stoichiometry) and reduce experimental runs. Orthogonal purification techniques (HPLC, recrystallization) should be applied, guided by purity data from Pharmacopeial Forum standards (e.g., ).
What analytical techniques are recommended to resolve structural ambiguities in tautomeric forms of this compound?
Level: Basic
Methodological Answer:
Dynamic NMR spectroscopy is critical for detecting tautomeric equilibria (e.g., amine:imine ratios reported in ). High-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) can confirm molecular connectivity. For solid-state characterization, pair differential scanning calorimetry (DSC) with powder X-ray diffraction (PXRD) to assess polymorphism or hydrate formation.
How can computational methods predict reactivity and tautomer stability in this compound?
Level: Advanced
Methodological Answer:
Quantum mechanical calculations (DFT or ab initio) should model tautomer energy landscapes. highlights ICReDD’s approach using reaction path searches to identify low-energy intermediates. Solvent effects can be incorporated via continuum models (e.g., COSMO-RS). Pair computational results with experimental validation (e.g., variable-temperature NMR) to resolve discrepancies between predicted and observed tautomer ratios.
What strategies address contradictions between in vitro and in vivo biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies may arise from metabolic instability or off-target interactions. Use pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic pathways. suggests incorporating trifluoromethyl groups to enhance metabolic stability. Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA). Cross-reference in vitro potency (IC50) with in vivo efficacy using murine models, adjusting dosing regimens based on bioavailability studies.
How should researchers design experiments to evaluate the compound’s selectivity across kinase isoforms?
Level: Advanced
Methodological Answer:
Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ isoforms. Use ATP-binding site competition assays with radiolabeled ATP or fluorescent probes. For ambiguous results, apply molecular docking (AutoDock Vina) to predict binding poses, referencing structural motifs in . Confirm findings with CRISPR-edited cell lines lacking specific isoforms to isolate target effects.
What methodologies validate the compound’s mechanism of action in complex biological matrices?
Level: Basic
Methodological Answer:
Combine pull-down assays with SILAC (stable isotope labeling by amino acids in cell culture) to identify binding partners in lysates. For covalent modifiers, use click chemistry (e.g., alkyne-tagged probes) and LC-MS/MS for target identification. emphasizes the need for orthogonal assays (e.g., Western blotting for downstream pathway modulation) to confirm functional effects.
How can researchers mitigate batch-to-batch variability during scale-up synthesis?
Level: Advanced
Methodological Answer:
Implement Quality by Design (QbD) principles, defining critical quality attributes (CQAs) like particle size and residual solvents. Use inline PAT (process analytical technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring. outlines reactor design considerations (e.g., continuous flow systems) to enhance reproducibility. Statistical process control (SPC) charts can track variability and identify outliers.
What experimental approaches differentiate between on-target and off-target toxicity in preclinical studies?
Level: Advanced
Methodological Answer:
Use toxicogenomic profiling (RNA-seq) to compare compound-treated vs. gene-knockout models. Dose-response studies in transgenic animals (e.g., humanized targets) can isolate on-target effects. For off-target risks, apply high-throughput cytotoxicity screens (e.g., HepG2 liver cells) and mitochondrial toxicity assays (Seahorse XF Analyzer). highlights metabolite identification via HRMS to rule out toxic degradation products.
How do researchers resolve discrepancies between computational solubility predictions and experimental data?
Level: Basic
Methodological Answer:
Reconcile predictions (e.g., COSMOquick) with experimental shake-flask assays at physiological pH. Adjust for ionization using Henderson-Hasselbalch calculations. recommends using biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions. If discrepancies persist, employ nanoformulation (e.g., liposomes) or salt formation (e.g., hydrochloride) to enhance solubility.
What protocols ensure robust intellectual property (IP) protection for novel derivatives of this compound?
Level: Advanced
Methodological Answer:
Conduct prior art searches using SciFinder and PatentScope to identify patentable structural modifications. Use Markush structure claims to cover broad chemical space. demonstrates the importance of stereochemical specificity in IP filings. Validate novelty via crystallographic data ( ) and biological data (IC50 comparisons) to support utility claims.
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